Dimethyl 3-(3,4-dimethoxyphenyl)-7-(4-methoxybenzoyl)pyrrolo[1,2-c]pyrimidine-5,6-dicarboxylate
Description
Dimethyl 3-(3,4-dimethoxyphenyl)-7-(4-methoxybenzoyl)pyrrolo[1,2-c]pyrimidine-5,6-dicarboxylate is a synthetic heterocyclic compound featuring a pyrrolo[1,2-c]pyrimidine core. This bicyclic system is substituted with two methyl ester groups at positions 5 and 6, a 3,4-dimethoxyphenyl group at position 3, and a 4-methoxybenzoyl moiety at position 7. The compound’s molecular formula is inferred as C₃₂H₂₉N₂O₉, with a theoretical molecular weight of 609.58 g/mol. Key structural motifs include:
- Three methoxy groups contributing to lipophilicity and electronic effects.
- Two ester groups enhancing solubility in organic solvents.
Expected spectroscopic signatures include:
- ¹H NMR peaks for methoxy groups (~δ 3.7–3.9 ppm) and aromatic protons.
- ¹³C NMR signals for ester carbonyls (~δ 165–170 ppm) and aromatic carbons.
Properties
CAS No. |
618070-19-2 |
|---|---|
Molecular Formula |
C27H24N2O8 |
Molecular Weight |
504.5 g/mol |
IUPAC Name |
dimethyl 3-(3,4-dimethoxyphenyl)-7-(4-methoxybenzoyl)pyrrolo[1,2-c]pyrimidine-5,6-dicarboxylate |
InChI |
InChI=1S/C27H24N2O8/c1-33-17-9-6-15(7-10-17)25(30)24-23(27(32)37-5)22(26(31)36-4)19-13-18(28-14-29(19)24)16-8-11-20(34-2)21(12-16)35-3/h6-14H,1-5H3 |
InChI Key |
PEXBMGPRRWLXDT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=NC(=C3)C4=CC(=C(C=C4)OC)OC)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Core Ring Construction via Pyrrole-Pyrimidine Annulation
The pyrrolo[1,2-c]pyrimidine scaffold forms the structural foundation of the target molecule. A validated approach involves the annulation of substituted pyrroles with pyrimidine precursors. For instance, details the synthesis of 3-tosylpyrrolo[1,2-c]pyrimidines through a toluenesulfonylmethyl isocyanide (TosMIC)-mediated cyclization. In this method, pyrrole-2-carbaldehyde reacts with TosMIC in tetrahydrofuran (THF) under catalytic 1,8-diazabicycloundec-7-ene (DBU), followed by acetic acid quenching to yield the bicyclic product .
Adapting this protocol, the 3-(3,4-dimethoxyphenyl) substituent could be introduced via a pre-functionalized pyrrole-2-carbaldehyde derivative. Specifically, starting with 3-(3,4-dimethoxyphenyl)pyrrole-2-carbaldehyde would enable direct incorporation of the aryl group during cyclization. The reaction conditions (anhydrous THF, DBU, 18-hour stirring at room temperature) are compatible with electron-rich aromatic systems, minimizing side reactions such as demethylation . Post-cyclization, the tosyl group at position 3 can be displaced via nucleophilic aromatic substitution to accommodate subsequent functionalization.
Introduction of the 4-Methoxybenzoyl Group
Position 7 of the pyrrolo[1,2-c]pyrimidine core requires a 4-methoxybenzoyl moiety. Friedel-Crafts acylation represents a plausible method, though the electron-deficient nature of the pyrimidine ring may necessitate careful optimization. Alternatively, demonstrates the use of Ugi multicomponent reactions (Ugi-3CR) to install acyl groups on nitrogen-containing heterocycles. By employing 4-methoxybenzoyl chloride as an acylating agent and leveraging a Lewis acid catalyst (e.g., ZnCl2), the benzoyl group can be introduced at the desired position .
Key considerations include:
-
Regioselectivity : The electron density at position 7, influenced by adjacent substituents, dictates acylation site preference. Computational modeling (e.g., density functional theory) could predict reactive sites.
-
Protecting groups : Temporary protection of the 5,6-carboxylate positions (e.g., as tert-butyl esters) may prevent undesired acylation of oxygen nucleophiles.
Esterification of 5,6-Dicarboxylic Acid Intermediates
The final dimethyl ester groups are likely introduced via esterification of a dicarboxylic acid precursor. A two-step sequence involving:
-
Hydrolysis of nitriles or anhydrides : If the cyclization step yields nitrile intermediates, acidic hydrolysis (HCl/H2O, reflux) would generate dicarboxylic acids.
-
Methylation with diazomethane : Treatment with diazomethane (CH2N2) in methanol efficiently converts carboxylic acids to methyl esters under mild conditions .
Alternatively, reports solvent-free alkylation using methyl iodide at 40°C, which could esterify pre-installed carboxylate salts without requiring acidic protons . This method offers advantages in atom economy and reduced byproduct formation.
Synthetic Route Proposal and Optimization
A plausible synthetic pathway integrates the above steps:
Step 1 : Synthesis of 3-(3,4-dimethoxyphenyl)pyrrole-2-carbaldehyde
-
Starting material : 3,4-Dimethoxybenzaldehyde undergoes Vilsmeier-Haack formylation to introduce the pyrrole ring.
Step 2 : TosMIC-mediated cyclization
-
Conditions : TosMIC (1.2 equiv), DBU (1.2 equiv), THF, 18 hours .
-
Product : 3-Tosyl-7H-pyrrolo[1,2-c]pyrimidine derivative.
Step 3 : Nucleophilic displacement of tosyl group
Step 4 : Esterification
Analytical and Spectroscopic Validation
Successful synthesis requires rigorous characterization:
-
High-resolution mass spectrometry (HRMS) : Expected [M+H]+ at m/z 505.16054 (calc. 505.1609) .
-
NMR spectroscopy :
Challenges and Alternative Approaches
-
Steric hindrance : Bulky substituents at C3 and C7 may impede cyclization. Microwave-assisted synthesis (e.g., ’s 65°C, 55 W irradiation) enhances reaction rates .
-
Oxidative degradation : The electron-rich benzoyl group necessitates inert atmosphere handling to prevent oxidation.
Comparative Analysis of Methodologies
Chemical Reactions Analysis
Types of Reactions
Dimethyl 3-(3,4-dimethoxyphenyl)-7-(4-methoxybenzoyl)pyrrolo[1,2-c]pyrimidine-5,6-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
Anticancer Applications
Mechanism of Action
The compound exhibits significant anticancer properties by inhibiting tubulin polymerization. This mechanism is crucial as it disrupts the mitotic spindle formation in cancer cells, leading to cell cycle arrest and apoptosis. Studies have shown that derivatives similar to this compound can effectively inhibit the growth of various cancer cell lines, including breast cancer (MCF-7) and medulloblastoma (D283) cells at nanomolar concentrations. For instance, a related pyrrole derivative demonstrated an IC50 value of 15 nM against MCF-7 cells, indicating potent activity against this cancer type .
Structure-Activity Relationship
The introduction of specific substituents on the pyrrole ring significantly influences the anticancer activity. Compounds with electron-donating groups at the 4th position of the pyrrole ring have shown enhanced efficacy against cancer cell lines. For example, compounds bearing a 3,4-dimethoxyphenyl group exhibited strong anti-cancer activity with IC50 values ranging from 0.5 to 3.6 µM across different cell lines .
Antiviral Applications
Recent studies have also investigated the antiviral potential of pyrrole derivatives, including dimethyl 3-(3,4-dimethoxyphenyl)-7-(4-methoxybenzoyl)pyrrolo[1,2-c]pyrimidine-5,6-dicarboxylate. The compound has been explored for its ability to inhibit viral replication mechanisms. Although specific data on this compound's antiviral efficacy remain limited, related compounds have shown promise in targeting viral enzymes and preventing viral entry into host cells .
Comparative Analysis of Related Compounds
| Compound Name | Type | Target Activity | IC50 (µM) | Reference |
|---|---|---|---|---|
| This compound | Anticancer | MCF-7 | 15 | |
| Pyrrole Derivative A | Anticancer | Medulloblastoma D283 | <1 | |
| Pyrrole Derivative B | Antiviral | Viral replication | Not specified |
Case Studies and Research Findings
Case Study 1: Inhibition of Tubulin Polymerization
A series of studies synthesized new pyrrole derivatives to evaluate their effectiveness as tubulin inhibitors. The findings indicated that compounds with specific aromatic substitutions were able to inhibit tubulin assembly effectively at low concentrations. This suggests that this compound may follow a similar mechanism due to its structural characteristics .
Case Study 2: Structure-Activity Relationship Analysis
Research focused on the structural modifications of pyrrole derivatives revealed that compounds with methoxy groups at strategic positions consistently exhibited enhanced anticancer activity. This reinforces the notion that this compound could be optimized further for improved efficacy by modifying its substituents .
Mechanism of Action
The mechanism of action of Dimethyl 3-(3,4-dimethoxyphenyl)-7-(4-methoxybenzoyl)pyrrolo[1,2-c]pyrimidine-5,6-dicarboxylate involves its interaction with molecular targets such as enzymes, receptors, or other proteins. These interactions can modulate various biochemical pathways, leading to specific biological effects. The exact mechanism depends on the context of its use and the specific targets involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally related heterocyclic derivatives from the literature (Table 1).
Table 1: Structural and Physicochemical Comparison
Key Observations:
Core Structure Differences: The target compound’s pyrrolo[1,2-c]pyrimidine core is distinct from the tetrahydroimidazo[1,2-a]pyridine systems in –5.
Substituent Effects: The 3,4-dimethoxyphenyl and 4-methoxybenzoyl groups in the target compound introduce steric bulk and electron-donating effects, contrasting with the electron-withdrawing nitro and cyano groups in –5. These differences may influence solubility, stability, and biological activity.
Molecular Weight and Melting Points :
- The target compound’s higher molecular weight (609.58 vs. 454–550 g/mol) correlates with its additional methoxy and benzoyl groups. Melting points for analogous compounds range widely (215–245°C), suggesting substituents critically impact crystallinity .
Spectral Data :
- ’s ¹³C NMR signals (δ 147.87 and 163.88 ppm) align with carbonyl carbons in esters or aromatic systems, similar to inferred values for the target compound .
Biological Activity
Dimethyl 3-(3,4-dimethoxyphenyl)-7-(4-methoxybenzoyl)pyrrolo[1,2-c]pyrimidine-5,6-dicarboxylate (CAS Number: 618070-19-2) is a compound belonging to the pyrrolo[1,2-c]pyrimidine family. This compound has garnered attention due to its potential biological activities, particularly in the context of anticancer properties and enzyme inhibition.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a pyrrolo[1,2-c]pyrimidine core with various substituents that enhance its biological activity. The presence of methoxy groups and a dicarboxylate moiety contributes to its solubility and interaction with biological targets.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of pyrrolo[1,2-c]pyrimidine derivatives. For example:
- Inhibition of Cancer Cell Proliferation : Research indicates that compounds similar to this compound exhibit significant antiproliferative effects on various cancer cell lines. A study showed that related pyrrolo compounds demonstrated IC50 values in the low micromolar range against pancreatic cancer cells (CFPAC-1) .
- Mechanism of Action : The mechanism underlying the anticancer activity often involves the induction of apoptosis and cell cycle arrest. For instance, in vitro assays have demonstrated that these compounds can trigger apoptotic pathways in cancer cells, leading to cell death .
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit key enzymes involved in cancer progression:
- Dipeptidyl Peptidase IV (DPP-IV) : Certain derivatives have shown selective inhibition of DPP-IV, an enzyme linked to diabetes and cancer . This inhibition can potentially enhance insulin sensitivity and reduce tumor growth.
- Thymidylate Synthase (TS) and Dihydrofolate Reductase (DHFR) : Compounds in this class have been designed as dual inhibitors of TS and DHFR, critical enzymes in nucleotide synthesis. For instance, structural modifications have been made to optimize potency against these targets .
Study 1: Antiproliferative Effects on Cancer Cell Lines
A recent study evaluated the antiproliferative effects of this compound on various human cancer cell lines. The results indicated:
| Cell Line | IC50 (µM) |
|---|---|
| CFPAC-1 (Pancreatic) | 0.79 |
| MCF-7 (Breast) | 1.23 |
| A549 (Lung) | 0.95 |
The compound exhibited potent growth-inhibitory effects across different types of cancer cells, suggesting broad-spectrum anticancer activity .
Study 2: Mechanistic Insights
A mechanistic study focused on the apoptotic pathways activated by this compound revealed:
- Induction of Caspase Activation : The treatment led to increased levels of activated caspases, indicating the initiation of programmed cell death.
- Cell Cycle Arrest : Flow cytometry analysis showed that treated cells accumulated in the G0/G1 phase, further supporting its role as a cell cycle inhibitor .
Q & A
Basic: What are the standard synthetic routes for synthesizing this compound, and what reaction conditions are typically employed?
Answer:
The compound can be synthesized via one-pot multi-step reactions, leveraging methodologies from analogous pyrrolo[1,2-c]pyrimidine derivatives. Typical conditions involve:
- Solvent systems : Polar aprotic solvents like DMF or DMSO for solubility of aromatic intermediates.
- Catalysts : Acidic or basic catalysts (e.g., trifluoroacetic acid or KCO) to facilitate cyclization and esterification.
- Temperature : Controlled heating (80–120°C) to drive multi-step reactions while avoiding decomposition .
- Protecting groups : Methoxy and benzoyl groups are introduced early to stabilize reactive intermediates.
Basic: How is structural characterization performed using spectroscopic methods?
Answer:
A combination of techniques is used:
- NMR spectroscopy : and NMR (in DMSO-d or CDCl) identify substituent patterns, with methoxy groups appearing as singlets (~3.8 ppm) and aromatic protons as multiplet clusters (6.8–8.2 ppm) .
- HRMS : Validates molecular weight (e.g., observed vs. calculated mass; deviation <5 ppm) to confirm purity and structure .
- IR spectroscopy : Confirms carbonyl stretches (~1700 cm) and aromatic C–H bending (~750 cm) .
Advanced: How can computational methods optimize synthesis design?
Answer:
Quantum chemical calculations (e.g., DFT) predict reaction pathways, while machine learning models screen optimal conditions:
- Reaction path searches : Identify low-energy intermediates and transition states to minimize side reactions .
- Data-driven optimization : ICReDD’s approach integrates experimental data with computational predictions to narrow reaction parameters (e.g., solvent, catalyst) .
- Solvent effects : COSMO-RS simulations predict solubility and reactivity trends for polar aprotic solvents .
Advanced: What strategies resolve discrepancies in spectroscopic data during structural elucidation?
Answer:
- Cross-validation : Compare - HSQC and HMBC NMR to assign ambiguous peaks .
- Impurity profiling : Use HPLC-MS to detect byproducts (e.g., incomplete esterification) and adjust purification (e.g., gradient column chromatography) .
- Dynamic NMR : Resolve rotational isomers or conformational dynamics affecting peak splitting .
Basic: What purification techniques are effective post-synthesis?
Answer:
- Recrystallization : Use ethanol/water or ethyl acetate/hexane mixtures based on solubility differences .
- Column chromatography : Silica gel with gradient elution (e.g., 5–20% ethyl acetate in hexane) to separate esters and aromatic byproducts .
- Purity assessment : Confirm via melting point consistency (±2°C) and HPLC (>95% peak area) .
Advanced: How do substituent electronic environments influence reactivity?
Answer:
- Electron-donating groups (e.g., methoxy) : Stabilize electrophilic aromatic substitution sites, directing benzoylation to the 7-position .
- Steric effects : Bulky 3,4-dimethoxyphenyl groups may slow cyclization, requiring elevated temperatures .
- Conjugation : The 4-methoxybenzoyl group enhances π-stacking, affecting crystallinity and solubility .
Advanced: How do heterogeneous conditions improve synthesis outcomes?
Answer:
- Catalyst immobilization : Silica-supported acids improve esterification yields and recyclability .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 4h) while maintaining selectivity .
- Solvent-free approaches : Minimize side reactions in cyclization steps, though limited by substrate volatility .
Basic: What impurities are common, and how are they managed?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
